N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety. The N-[(2-chloro-4-fluorophenyl)methyl] side chain and acetamide linkage at position 3 distinguish it structurally. Such modifications are critical for modulating pharmacological properties, including target binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2/c1-11-2-5-16-14(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-13(22)7-15(12)21/h2-7,10,25H,8-9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPYHJDAHXHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[5,4-b]indole Derivatives
Compound A : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()
- Structural Differences :
- Substitution at position 3: 2-chlorobenzyl vs. 2-chloro-4-fluorophenylmethyl in the target compound.
- Acetamide linkage at position 5 vs. position 3.
Compound B : 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Structural Differences :
- Sulfanyl (S–) bridge replaces the acetamide oxygen.
- 4-(Trifluoromethoxy)phenyl group increases lipophilicity.
- Implications :
Compound C : N-[(4-Fluorophenyl)methyl]-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide ()
- Structural Differences :
- 3-Methoxyphenyl substituent at position 3 and sulfanyl linkage.
- Implications :
Heterocyclic Core Variants
Compound D: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core Difference: Thieno[3,2-d]pyrimidine replaces pyrimido[5,4-b]indole.
- Molecular weight (409.89 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Compound E : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ()
- Core Difference : Indole scaffold instead of pyrimidoindole.
- Implications :
Discussion of Structural and Functional Trends
- Substituent Position : Fluorine at the 4-position (target compound) vs. 2-position (Compound A) influences steric and electronic interactions with hydrophobic binding pockets .
- Linkage Chemistry : Acetamide (target) vs. sulfanyl (Compounds B, C) affects hydrogen-bonding capacity and oxidative metabolism .
- Core Heterocycles: Pyrimidoindole (target) vs. thienopyrimidine (Compound D) alters aromatic stacking and charge distribution, impacting target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
